molecular formula C14H16N4S B2629362 N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine CAS No. 1164470-24-9

N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine

Cat. No. B2629362
CAS RN: 1164470-24-9
M. Wt: 272.37
InChI Key: BSKBIDKLFKEAEN-CMDGGOBGSA-N
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Description

This compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. The 1,2,4-triazine ring is substituted with a vinyl group and a methylsulfanyl group at the 2 and 3 positions, respectively. Additionally, the vinyl group is further substituted with a 4-methylphenylamine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The vinyl group attached to the triazine ring would introduce unsaturation into the molecule, and the methylsulfanyl and 4-methylphenylamine groups would provide additional complexity .

Scientific Research Applications

Amine Exchange Reactions and Chemical Modifications

The compound N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine has been studied in the context of amine exchange reactions and chemical modifications. For instance, amine exchange reactions with amino acids in aqueous solutions have been observed, resulting in crystallized ion associates, detectable in solution and extractable from reaction mixtures (Min’yan’ et al., 2010). Additionally, the compound has been involved in reactions leading to the formation of thiones and thiomethylated triazines, revealing its reactivity and potential for creating diverse chemical structures (Collins et al., 2000).

Biological Activity and Applications

Antimicrobial and Anticancer Properties

Several studies have highlighted the antimicrobial and anticancer potential of triazine derivatives, closely related to the compound . Thienyl-triazine-sulphonamide conjugates, for instance, have shown significant antibacterial activity and in vitro cytotoxicity against cancer cell lines, suggesting the relevance of these compounds in developing therapeutic agents (Aly et al., 2015). Furthermore, the synthesis and biological evaluation of certain triazine derivatives have demonstrated promising results in terms of antibacterial and anticancer activities, positioning these compounds as potential candidates for drug development (Aly et al., 2015).

Material Science and Polymer Modification

Polymer Modification

In the field of material science, the compound has shown potential in modifying polymers to enhance their properties. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified using amine compounds, including derivatives related to the compound of interest, leading to increased swelling degrees and improved thermal stability. These modifications have also imparted the polymers with higher antimicrobial activities, showcasing the utility of such chemical compounds in enhancing material properties for medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without this information, it’s difficult to speculate on the possible mechanisms of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its physical and chemical properties in more detail, or investigating its potential uses in various applications .

properties

IUPAC Name

4-methyl-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-10-4-6-12(7-5-10)15-9-8-13-11(2)17-18-14(16-13)19-3/h4-9,15H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKBIDKLFKEAEN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine
Reactant of Route 3
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine

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